molecular formula C20H23NO4S B2648924 ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 385380-22-3

ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2648924
CAS No.: 385380-22-3
M. Wt: 373.47
InChI Key: CRQFEXPMKWWDKR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative featuring a 3-methoxy-substituted benzamido group at position 2 and an ethyl carboxylate moiety at position 2. The compound’s core structure is synthesized via Gewald’s reaction, starting from cycloheptanone and functionalized through acylations or substitutions at the 2-amino position of the thiophene ring .

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-25-20(23)17-15-10-5-4-6-11-16(15)26-19(17)21-18(22)13-8-7-9-14(12-13)24-2/h7-9,12H,3-6,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQFEXPMKWWDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds derived from tetrahydrobenzo[b]thiophene structures. For instance, derivatives have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antibacterial and Antifungal Activities

Research indicates that ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibits significant antibacterial properties against various pathogens. The compound's effectiveness has been tested using the agar diffusion method to measure zones of inhibition against bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or inflammatory bowel disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Core Structure : Utilizing Gewald's reaction to create the thiophene framework.
  • Amidation Reaction : Reacting the intermediate with methoxybenzoyl chloride to introduce the amide functional group.
  • Carboxylation : Finalizing the structure by introducing the ethyl carboxylate group.

Case Studies

Study ReferenceFocusFindings
Antioxidant EvaluationDemonstrated significant radical scavenging activity in vitro.
Antibacterial TestingShowed effective inhibition against Staphylococcus aureus and Escherichia coli with zones of inhibition ranging from 12-20 mm.
Anti-inflammatory AssessmentReduced inflammation markers in animal models when administered at specific dosages.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituted Benzamido Derivatives

Variations in the benzamido substituent significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Synthesis Method Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Biological Activity
Ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 3-OCH₃ Method C 100 N/A NH: 13.00; aromatic CH: 6.90–8.25 Antiviral (influenza)
Ethyl 2-(2-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (47) 2-OCH₃ Method C 100 Light-yellow solid NH: 13.00; aromatic CH: 6.90–8.25 Not reported
Ethyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21) 2-F Method B 100 117–118 NH: 12.25; aromatic CH: 7.20–8.20 Not reported
Ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23) 4-F Method B 64 117–118 NH: 12.25; aromatic CH: 7.10–8.05 Not reported
Ethyl 2-(4-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-NO₂ N/A N/A N/A N/A Potential anticancer activity

Key Observations :

  • Methoxy groups (-OCH₃) exhibit electron-donating effects, altering aromatic proton shifts in NMR .
  • Yield Variations : Fluorinated derivatives (e.g., 21 vs. 23) show yield differences (100% vs. 64%), likely due to steric or electronic effects during acylation .

Heterocyclic and Aliphatic Derivatives

Modifications beyond benzamido groups include tetrazole, piperazinyl, and chloroacetyl substituents:

Compound Name Substituent Type Synthesis Conditions Yield (%) Biological Activity (IC₅₀, μg/mL)
Ethyl 2-(5-(thiophen-3-yl)-1H-tetrazol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (8a) Tetrazole Reflux in acetic acid 52 HepG-2: 4.4; MCF-7: 7.2
Ethyl 2-(2-(4-phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (VIe) Piperazinyl acetamido Reflux in acetonitrile 60 Not reported
Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Chloroacetyl N/A N/A Anticancer (preclinical screening)

Key Observations :

  • Tetrazole Derivatives: Compound 8a demonstrates potent in vitro activity against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values comparable to vinblastine .

Structural and Spectral Comparisons

  • NMR Trends : The NH proton in benzamido derivatives resonates at δ 12.25–13.00 ppm, indicating strong hydrogen bonding. Aromatic protons shift upfield (δ 6.90–8.25) for methoxy-substituted analogs compared to halogenated derivatives (δ 7.10–8.20) .
  • Melting Points : Fluorinated derivatives (21, 23) exhibit higher melting points (~117°C) than aliphatic analogs, suggesting stronger crystal packing .

Biological Activity

Ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H23NO4S
  • Molecular Weight : 373.466 g/mol
  • CAS Number : 397290-59-4

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and 3-methoxybenzoyl chloride.
  • Reaction Conditions : The reaction is conducted in a suitable solvent under controlled temperature and time to ensure maximum yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of cyclohepta[b]thiophene compounds exhibit significant anticancer activity. For instance:

  • A study highlighted the inhibition of cancer cell proliferation in various human cancer lines (e.g., MCF-7 breast cancer cells) when treated with similar compounds derived from the cyclohepta[b]thiophene scaffold .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Neuroprotective Effects

Research indicates potential neuroprotective effects:

  • Compounds in this class have been evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. This compound exhibited reduced levels of reactive oxygen species (ROS) in neuronal cultures .

Case Studies

StudyFindings
Study on Anticancer Activity Showed significant inhibition of MCF-7 cell proliferation with IC50 values in the low micromolar range.
Antimicrobial Testing Demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Neuroprotection Research Reduced ROS levels by up to 50% in treated neuronal cells compared to control groups.

Q & A

Basic: What are the optimal synthetic routes for preparing ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves three key steps: (1) formation of the cyclohepta[b]thiophene core, (2) introduction of the 3-methoxybenzamido group, and (3) esterification.

  • Core Formation : Cyclohepta[b]thiophene derivatives are often synthesized via cyclization reactions. For example, ethyl diazo intermediates (e.g., ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) can react with nitriles or isothiocyanates under reflux in dioxane to form fused rings .
  • Amide Coupling : The 3-methoxybenzamido group is introduced via nucleophilic acyl substitution. Benzoyl chloride derivatives (e.g., 3-methoxybenzoyl chloride) react with amine-functionalized intermediates in anhydrous dichloromethane (CH₂Cl₂) with catalysts like piperidine. Reaction conditions (e.g., nitrogen atmosphere, reflux duration) significantly impact yields .
  • Purification : Crude products are precipitated using ice/water mixtures and purified via reverse-phase HPLC (methanol/water gradients) or recrystallization (ethanol), achieving yields of 47–67% .

Key Data:

  • Yield optimization: Prolonged reflux (3–12 hours) improves cyclization but may increase side products.
  • Purity: HPLC with C18 columns (30% → 100% methanol) resolves ester vs. acid byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?

Methodological Answer:

  • 1H/13C NMR :
    • Thiophene Ring : Protons on C4–C8 of the cyclohepta ring appear as multiplet signals at δ 1.5–2.5 ppm (tetrahydro environment). The thiophene C2 proton (adjacent to the amide) resonates at δ 6.8–7.2 ppm .
    • Amide Group : N–H protons appear as broad singlets at δ 9.5–10.5 ppm. The 3-methoxybenzoyl group shows aromatic protons at δ 6.9–7.4 ppm and a methoxy singlet at δ 3.8 ppm .
  • IR Spectroscopy :
    • Strong absorption at ~1650–1700 cm⁻¹ confirms ester (C=O) and amide (C=O) groups. A medium peak at ~3300 cm⁻¹ indicates N–H stretching .
  • HRMS :
    • Exact mass matching (e.g., [M+H]+ calculated for C₂₁H₂₃NO₄S: 409.1295) validates molecular integrity .

Data Contradiction Example:
Discrepancies in NMR integration ratios may arise from conformational flexibility in the cyclohepta ring. Cross-validation with X-ray crystallography (e.g., Acta Cryst. data ) or 2D NMR (COSY, HSQC) resolves ambiguities.

Advanced: How can researchers optimize reaction yields when introducing the 3-methoxybenzamido moiety?

Methodological Answer:

  • Catalyst Screening : Piperidine (0.5–1.0 eq.) in CH₂Cl₂ enhances nucleophilicity of the amine intermediate, but excess catalyst may promote ester hydrolysis. Alternative bases (e.g., DMAP) can reduce side reactions .
  • Solvent Effects : Anhydrous CH₂Cl₂ minimizes hydrolysis vs. polar aprotic solvents (e.g., DMF), which may accelerate acylation but complicate purification .
  • Temperature Control : Reactions performed at 0–5°C suppress thermal degradation of the amide bond, improving yields by 15–20% compared to room temperature .

Case Study:
In analogous syntheses, substituting benzoyl chloride with activated esters (e.g., pentafluorophenyl) increased yields from 47% to 68% by reducing competing hydrolysis .

Advanced: How to resolve conflicting spectral data between NMR and X-ray crystallography for this compound?

Methodological Answer:

  • Scenario : NMR suggests a planar amide group, while X-ray shows non-coplanarity due to steric hindrance from the cyclohepta ring.
  • Resolution Strategy:
    • Dynamic NMR : Variable-temperature NMR (e.g., 25°C to −40°C) can detect restricted rotation of the amide bond, explaining discrepancies between solution and solid-state structures .
    • DFT Calculations : Computational modeling (e.g., Gaussian) predicts energy minima for conformers, aligning with crystallographic data .
    • Cross-Technique Validation : Compare NOESY (through-space correlations) with X-ray dihedral angles to confirm steric interactions .

Example:
In Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, X-ray revealed a 15° deviation from planarity in the amide group, while NMR indicated rapid rotation—resolved via VT-NMR showing coalescence at −20°C .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

  • Ester Hydrolysis : Ethyl → carboxylic acid byproduct forms under acidic/neutral conditions. Mitigation: Strict anhydrous conditions (molecular sieves) and minimized reaction time .
  • Incomplete Cyclization : Intermediate with unclosed cyclohepta ring detected via LC-MS (m/z 327). Mitigation: Prolong reflux (up to 12 hours) and monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .
  • Oxidation Products : Thiophene sulfoxide (m/z +16) forms in air. Mitigation: Nitrogen atmosphere and antioxidant additives (e.g., BHT) .

Purification Data:

  • Reverse-phase HPLC (C18 column, 30% → 100% methanol) achieves >95% purity .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The methoxy group’s electron-donating effect enhances binding to hydrophobic pockets .
  • QSAR Studies :
    • Descriptors: LogP (~4.0), PSA (~90 Ų), and H-bond acceptors (5) correlate with membrane permeability and antibacterial activity .
    • Training Set: Data from analogous thiophene derivatives (e.g., MIC = 2–8 µg/mL against S. aureus) guide activity predictions .

Validation:
In vitro assays (e.g., broth microdilution) confirm predicted MIC values within 1–2 log units .

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